2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3OS/c1-24-17(13-6-8-15(20)9-7-13)11-23-19(24)26-12-18(25)22-10-14-4-2-3-5-16(14)21/h2-9,11H,10,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURQNTVESXZNKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NCC2=CC=CC=C2Cl)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Thioacetamide Formation: The thioacetamide moiety can be introduced by reacting the imidazole derivative with chloroacetic acid and thiourea under basic conditions.
Final Coupling: The final step involves the coupling of the 2-chlorobenzyl group with the thioacetamide-imidazole intermediate using a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Continuous Flow Chemistry: Implementing continuous flow reactors to improve scalability and control over reaction conditions.
Purification: Employing advanced purification techniques such as recrystallization, chromatography, and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The aromatic rings can be reduced under catalytic hydrogenation conditions.
Substitution: The chlorobenzyl and chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced aromatic rings.
Substitution: Substituted benzyl and phenyl derivatives.
Scientific Research Applications
2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its imidazole and thioacetamide functionalities.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole ring can act as a hydrogen bond donor or acceptor, while the thioacetamide group can participate in nucleophilic or electrophilic reactions.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes critical structural variations between Compound X and its analogs:
Key Observations:
Imidazole Core Modifications :
- Compound X contains a 1-methyl group on the imidazole ring, which is absent in and . Methylation likely enhances metabolic stability by reducing oxidative degradation at the N1 position.
- The triazole analog replaces the imidazole core with a 1,2,4-triazole, altering electronic properties and hydrogen-bonding capacity.
Halogen Substitution: Compound X has 2-chlorobenzyl and 4-chlorophenyl groups, whereas uses a 4-chlorophenylamide. The fluorinated analog substitutes chlorine with fluorine on the benzyl group, which reduces steric bulk and increases electronegativity.
Linker and Functional Groups: All compounds retain the sulfanyl (–S–) linker, critical for flexibility and hydrophobic interactions.
Physicochemical Properties
- Molecular Weight : Compound X (est. 419.3 g/mol) is lighter than (494.55 g/mol) due to the absence of a second chlorophenyl group.
- Solubility : The ethoxyphenyl group in may improve aqueous solubility compared to halogenated benzyl groups in Compound X .
- Melting Points :
- Triazole derivative lacks reported melting points, but imidazole analogs like (m.p. 473–475 K) suggest that chlorinated aromatic systems increase rigidity and melting points.
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide is a derivative of imidazole with potential biological applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic uses.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H20ClN3OS |
| Molecular Weight | 385.91 g/mol |
| LogP | 5.1976 |
| Polar Surface Area | 34.025 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
These properties suggest a relatively lipophilic nature, which may influence its absorption and distribution in biological systems.
Research indicates that compounds with imidazole rings often interact with biological targets such as enzymes and receptors. The presence of the sulfanyl group may enhance its reactivity and binding affinity to specific proteins involved in various cellular processes.
Antimicrobial Activity
Studies have demonstrated that similar imidazole derivatives exhibit antimicrobial properties. For instance, compounds with structural similarities have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating that this compound may also possess antimicrobial activity through inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
Imidazole derivatives are frequently investigated for their anticancer potential. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines by activating caspases and disrupting mitochondrial function . The specific mechanism for the compound could involve:
- Inhibition of cell proliferation: Targeting specific kinases or growth factor receptors.
- Induction of apoptosis: Through mitochondrial pathways or by influencing Bcl-2 family proteins.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of imidazole derivatives for their biological activities:
- Antimalarial Activity : A related study evaluated a series of hydrazone compounds against Plasmodium falciparum, demonstrating significant antiplasmodial activity, suggesting that similar imidazole derivatives could be explored for antimalarial effects .
- Anticancer Studies : A comparative study on various imidazole derivatives found that those with electron-withdrawing groups (like chlorine) exhibited enhanced cytotoxicity against cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer) cells. The compound's structure suggests it may also share this property, potentially leading to significant therapeutic applications .
Q & A
Q. What are the recommended synthetic routes for preparing 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide, and how can reaction conditions be optimized?
The synthesis involves four key steps:
Imidazole ring formation : Cyclize precursors (e.g., glyoxal derivatives with ammonium acetate) under acidic/basic conditions .
Chlorophenyl group introduction : Use electrophilic aromatic substitution with Cl₂/FeCl₃ or Ullmann coupling for regioselectivity .
Sulfanyl linkage : React the imidazole intermediate with a thiol (e.g., thioglycolic acid) in polar aprotic solvents (DMF, DMSO) at 60–80°C .
Acetamide coupling : Employ carbodiimide-based coupling agents (EDC/HOBt) to link the sulfanyl-imidazole to 2-chlorobenzylamine .
Optimization : Use HPLC to monitor intermediates, and optimize yields via solvent selection (e.g., DMF for solubility) and catalyst screening (e.g., Pd for cross-coupling steps) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., methyl group at N1 of imidazole, chlorophenyl peaks) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₉H₁₆Cl₂N₃OS) and detect isotopic Cl patterns .
- HPLC-PDA : Assess purity (>95%) and detect byproducts (e.g., sulfoxide derivatives from sulfur oxidation) .
Q. How can researchers design initial biological activity screens for this compound?
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus, E. coli), and anticancer potential using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) or cytochrome P450 isoforms using fluorometric assays .
- Controls : Include structurally similar analogs (e.g., 4-methoxyphenyl derivatives) to benchmark activity .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina to model binding to putative targets (e.g., bacterial dihydrofolate reductase) based on the sulfanyl-acetamide moiety’s flexibility .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) for enzymes or receptors .
- Mutagenesis assays : Validate target engagement by testing activity against resistant bacterial strains or enzyme mutants .
Q. What strategies are effective for structure-activity relationship (SAR) studies with this compound?
- Analog synthesis : Modify the chlorophenyl groups (e.g., replace Cl with F or Br) and the imidazole methyl group (e.g., ethyl or benzyl substituents) .
- Pharmacophore mapping : Identify critical groups (e.g., sulfanyl linker, chlorophenyl hydrophobicity) using 3D-QSAR models .
- Bioisosteric replacements : Substitute the acetamide with sulfonamide or urea to assess impact on solubility and activity .
Q. How can conflicting data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?
- Standardize assays : Ensure consistent cell lines, culture conditions, and compound solubility (use DMSO stock solutions ≤0.1% v/v) .
- Metabolic stability testing : Evaluate compound degradation in serum (e.g., via LC-MS) to explain discrepancies between in vitro and in vivo results .
- Synergy studies : Test combinations with adjuvants (e.g., efflux pump inhibitors) to clarify antimicrobial potentiation effects .
Q. What crystallographic methods are suitable for resolving structural ambiguities in this compound?
Q. How can researchers address solubility and formulation challenges for in vivo studies?
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) on the acetamide to improve pharmacokinetics .
Q. What are the key degradation pathways under oxidative conditions, and how can stability be improved?
- Forced degradation studies : Expose to H₂O₂ or UV light; LC-MS identifies sulfoxide and N-dealkylation products .
- Stabilization : Add antioxidants (e.g., BHT) or replace the sulfanyl group with a sulfone to reduce oxidation susceptibility .
Q. How can synergistic effects with other therapeutics be systematically evaluated?
- Checkerboard assays : Test combinations with β-lactams or antifungals (e.g., fluconazole) to calculate fractional inhibitory concentration (FIC) indices .
- Transcriptomic profiling : Use RNA-seq to identify pathways modulated by the compound in combination therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
